6-DEOXY-beta-L-GALACTOSE PHOSPHATE DI(CYCLOHEXYLAMMONIUM SALT)
CAS No.:
Cat. No.: VC16534155
Molecular Formula: C6H13O8P
Molecular Weight: 244.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H13O8P |
|---|---|
| Molecular Weight | 244.14 g/mol |
| IUPAC Name | (3,4,5-trihydroxy-6-methyloxan-2-yl) dihydrogen phosphate |
| Standard InChI | InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12) |
| Standard InChI Key | PTVXQARCLQPGIR-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Introduction
Chemical Identity and Nomenclature
6-Deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name: bis(cyclohexylammonium) [(2S,3R,4S,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate. The compound is also known by several synonyms, including β-L-fucose 1-phosphate bis(cyclohexylammonium) salt and 6-deoxy-β-L-galactose 1-phosphate . Its CAS registry number, 28553-11-9, ensures unambiguous identification across chemical databases . The di(cyclohexylammonium) component arises from the protonation of the phosphate group by two cyclohexylamine molecules, enhancing the compound’s solubility in polar solvents and stability under storage conditions of −20°C .
Structural Characteristics
The molecular structure of 6-deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) comprises a β-configured 6-deoxygalactose ring phosphorylated at the C1 position (Figure 1). The sugar moiety adopts a chair conformation, typical of pyranose rings, with axial hydroxyl groups at C3 and C4 and an equatorial hydroxyl at C2 . The absence of a hydroxyl group at C6 (replaced by a methyl group) distinguishes it from galactose, reducing its susceptibility to oxidation and altering its hydrogen-bonding capacity. The phosphate group, ionically paired with two cyclohexylammonium cations, contributes to the compound’s hygroscopic nature and influences its reactivity in enzymatic reactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molar Mass | 244.14 g/mol | |
| CAS Number | 28553-11-9 | |
| Storage Conditions | −20°C | |
| Water Hazard (WGK Germany) | 3 (Highly hazardous to water) |
Synthesis and Production
The synthesis of 6-deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) typically involves phosphorylation of 6-deoxy-β-L-galactose (β-L-fucose) followed by salt formation with cyclohexylamine. While detailed protocols are scarce in open literature, analogous methods for nucleotide-linked deoxy sugars provide insights. For example, patents such as US5770407A describe phosphorylation strategies using morpholidate-activated nucleotides and glycosyl dibenzyl phosphates . In such processes, the glycosyl phosphate intermediate is neutralized with cyclohexylamine to yield the stable di(cyclohexylammonium) salt . Enzymatic routes employing fucokinases have also been proposed, though chemical synthesis remains predominant for large-scale production .
Physical and Chemical Properties
The compound exhibits solubility in water and polar aprotic solvents such as dimethyl sulfoxide (DMSO) but is insoluble in nonpolar solvents like hexane. Its storage at −20°C mitigates hydrolysis of the phosphate ester bond, which is prone to degradation under acidic or alkaline conditions . The cyclohexylammonium counterions lower the compound’s melting point compared to its free acid form, facilitating handling in laboratory settings. Spectroscopic characterization reveals distinctive signals in NMR (e.g., a doublet at δ 5.2 ppm for the anomeric proton) and NMR (a singlet near δ 0 ppm) .
Applications in Biochemical Research
6-Deoxy-β-L-galactose phosphate di(cyclohexylammonium salt) is primarily utilized as a substrate or inhibitor in studies of fucosyltransferases, enzymes responsible for transferring fucose residues to glycoproteins and glycolipids . For instance, it competes with guanosine diphosphate fucose (GDP-fucose) in enzymatic assays, enabling mechanistic studies of glycosylation pathways . Commercial suppliers such as Synthose offer derivatives like 6-azido-L-fucose (CAS 70932-63-7) , highlighting the demand for modified fucose analogs in click chemistry applications. Additionally, the compound’s phosphate group serves as a leaving group in synthetic glycosylation reactions, facilitating the construction of complex oligosaccharides .
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